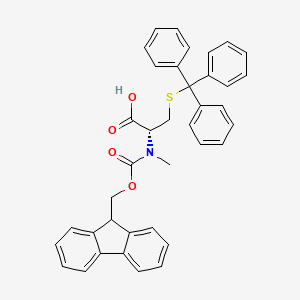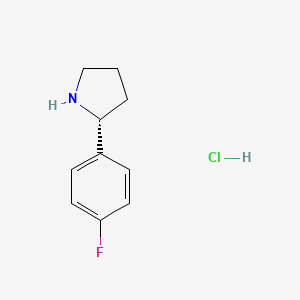
Glutaminyl-Methionyl-Glutamyl-Glutamyl-Glutamyl-Alanyl-Valyl-Arginine Trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glutaminyl-Methionyl-Glutamyl-Glutamyl-Glutamyl-Alanyl-Valyl-Arginine Trifluoroacetate is a synthetic peptide compound with the molecular formula C41H66F3N12O17S and a molecular weight of 1088.09 g/mol . This compound is primarily used in proteomics research and is known for its unique sequence of amino acids, which includes glutamine, methionine, glutamic acid, alanine, valine, and arginine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glutaminyl-Methionyl-Glutamyl-Glutamyl-Glutamyl-Alanyl-Valyl-Arginine Trifluoroacetate involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence through a series of coupling and deprotection steps. The trifluoroacetate group is introduced during the final cleavage from the resin, which also removes protecting groups from the amino acid side chains .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .
化学反応の分析
Types of Reactions
Glutaminyl-Methionyl-Glutamyl-Glutamyl-Glutamyl-Alanyl-Valyl-Arginine Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Standard peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
科学的研究の応用
Glutaminyl-Methionyl-Glutamyl-Glutamyl-Glutamyl-Alanyl-Valyl-Arginine Trifluoroacetate has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in proteomics to study protein-protein interactions and protein structure.
Medicine: Investigated for its potential therapeutic properties and as a tool for drug delivery systems.
Industry: Utilized in the development of new materials and biotechnological applications.
作用機序
The mechanism of action of Glutaminyl-Methionyl-Glutamyl-Glutamyl-Glutamyl-Alanyl-Valyl-Arginine Trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide sequence allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it can inhibit or activate enzymes involved in metabolic processes or signal transduction pathways .
類似化合物との比較
Similar Compounds
Glutathione: A tripeptide composed of glutamine, cysteine, and glycine, known for its antioxidant properties.
Glutamyl peptides: Peptides containing glutamic acid residues, involved in various biological functions.
Methionyl peptides: Peptides containing methionine residues, important for protein synthesis and metabolism.
Uniqueness
Its trifluoroacetate group also enhances its stability and solubility, making it suitable for various research and industrial applications .
特性
CAS番号 |
868249-03-0 |
|---|---|
分子式 |
C39H66N12O16S |
分子量 |
991.085 |
IUPAC名 |
(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]butanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C39H66N12O16S/c1-18(2)30(37(65)50-25(38(66)67)6-5-16-44-39(42)43)51-31(59)19(3)45-33(61)21(8-12-27(53)54)47-34(62)22(9-13-28(55)56)48-35(63)23(10-14-29(57)58)49-36(64)24(15-17-68-4)46-32(60)20(40)7-11-26(41)52/h18-25,30H,5-17,40H2,1-4H3,(H2,41,52)(H,45,61)(H,46,60)(H,47,62)(H,48,63)(H,49,64)(H,50,65)(H,51,59)(H,53,54)(H,55,56)(H,57,58)(H,66,67)(H4,42,43,44)/t19-,20-,21-,22-,23-,24-,25-,30-/m0/s1 |
InChIキー |
OTBMNLKJPNZFTH-XZZRFHDESA-N |
SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)N |
同義語 |
QMEEEAVR TFA; Gln-Met-Glu-Glu-Glu-Ala-Val-Arg TFA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















